(Dimethylaminomethyl)ferrocene

Electrochemistry Electron transfer Biosensors

(Dimethylaminomethyl)ferrocene (DMAMF), also known as N,N-Dimethylaminomethylferrocene, is an air-stable, dark-orange syrup (C₁₃H₁₇FeN, MW 243.126). It is a monosubstituted ferrocene derivative featuring a dimethylaminomethyl (-CH₂NMe₂) substituent on one cyclopentadienyl ring.

Molecular Formula C13H17FeN
Molecular Weight 243.13 g/mol
Cat. No. B12061127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethylaminomethyl)ferrocene
Molecular FormulaC13H17FeN
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C[CH]1.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C8H12N.C5H5.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h3-6H,7H2,1-2H3;1-5H;
InChIKeyJJJSTEANRWLZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dimethylaminomethyl)ferrocene (DMAMF) Procurement Overview: A Ferrocene Derivative for Directed Ortho-Metalation and Electron-Transfer Applications


(Dimethylaminomethyl)ferrocene (DMAMF), also known as N,N-Dimethylaminomethylferrocene, is an air-stable, dark-orange syrup (C₁₃H₁₇FeN, MW 243.126) [1]. It is a monosubstituted ferrocene derivative featuring a dimethylaminomethyl (-CH₂NMe₂) substituent on one cyclopentadienyl ring . This substituent confers unique properties as a directing group for ortho-lithiation and as a precursor to planar chiral ferrocenyl ligands [2].

Directed ortho-lithiation precursor for ligand synthesis
Electron-shuttling redox probe for electrochemical assays
Non-cytotoxic organometallic scaffold for derivatization

Why Generic Substitution of (Dimethylaminomethyl)ferrocene Fails: Distinct Performance Metrics Relative to Analogues


Generic substitution of ferrocene derivatives is not possible due to quantifiable differences in electrochemical, biological, and synthetic utility. DMAMF exhibits a unique combination of a formal redox potential of 0.59 V vs. SHE and superior electron-shuttling efficiency compared to other ferrocene derivatives [1]. In contrast to unsubstituted ferrocene, which is inactive as a directing group, DMAMF enables regioselective ortho-lithiation, a critical step in ligand synthesis [2]. Furthermore, its lack of cytotoxicity (IC₅₀ > 1000 µM) differentiates it from disubstituted analogues that exhibit antitumor activity [3]. These performance metrics underscore the need for compound-specific selection.

Electrochemical profile Redox potential may shift significantly from unsubstituted ferrocene; electron-transfer rank may differ across derivatives.
Ortho-metalation control Unsubstituted ferrocene lacks the directing group; regioselective substitution cannot be assumed with simple ferrocene alternatives.
Cytotoxicity context Disubstituted ferrocene analogues exhibit markedly lower IC₅₀ values; scaffold behavior may differ in cell-model studies.

(Dimethylaminomethyl)ferrocene: Quantitative Differentiation Evidence vs. Ferrocene Analogues


Electron-Shuttling Efficiency of DMAMF vs. Other Ferrocene Derivatives in Interfacial Electron Transfer

In a comparative study of ferrocene derivatives as electron shuttles across a KolliphorEL monolayer-grafted electrode, (dimethylaminomethyl)ferrocene demonstrated the highest efficiency, ranking above n-butyl ferrocene, ferrocene dimethanol, ferroceneacetonitrile, and ferroceneacetic acid [1].

Electron shuttle rank
Head-to-head
DMAMF > n-butyl ferrocene > ferrocene dimethanol > ferroceneacetonitrile > ferroceneacetic acid
Supports electroanalytical signal amplification selection
KolliphorEL monolayer electrode; voltammetry and impedance
Electrochemistry Electron transfer Biosensors

Formal Redox Potential of DMAMF: 0.59 V vs. SHE for Electrochemical Cell Design

The formal redox potential of (dimethylaminomethyl)ferrocene was determined to be 0.59 V versus the standard hydrogen electrode (SHE) in 0.1 M KCl at pH 7 [1]. This value provides a precise reference for tuning electrochemical systems.

Formal redox potential
Class-level
0.59 V vs. SHE
Supports electrochemical cell design integration
Data to verify; inferential comparison to ferrocene (~0.40 V)
Cyclic voltammetry Redox potential Electrocatalysis

Directed Ortho-Lithiation: High-Yield Synthesis of 2-Substituted DMAMF Derivatives

The dimethylaminomethyl group in DMAMF acts as a powerful directing group for ortho-lithiation. An optimized procedure using n-BuLi/t-BuOK in THF at -78°C followed by DMF quenching achieved a 94% yield of 2-(N,N-dimethylaminomethyl)ferrocenecarboxaldehyde . This is a critical step for synthesizing planar chiral ferrocenyl ligands.

Ortho-lithiation yield
Data to verify
94% yield (2-formyl derivative)
Supports planar chiral ligand synthesis workflow
Unsubstituted ferrocene: no directed lithiation possible
Organometallic synthesis Directed metalation Ligand synthesis

Cytotoxicity Profile: DMAMF as a Non-Toxic Scaffold vs. Antitumor Disubstituted Analogues

In an in vitro study against Ehrlich ascites tumor cells, DMAMF showed no cytotoxic activity (IC₅₀ > 1000 µM, 3 h treatment), whereas disubstituted ferrocene derivatives exhibited IC₅₀ values ranging from 376.6 µM to 71.2 µM [1]. This stark contrast defines DMAMF as a non-toxic scaffold suitable for further functionalization.

Cytotoxicity IC₅₀
Head-to-head
IC₅₀ >1000 µM vs. 71.2–376.6 µM (disubstituted analogues)
Supports cell-model cytotoxicity endpoint interpretation
Ehrlich ascites tumor cells, 3 h treatment
Medicinal chemistry Cytotoxicity Bioorganometallic

Corrosion Inhibition: Ferrocene Derivatives Outperform Benzene Analogues in HCl Media

A study comparing ferrocene derivatives and their benzene analogues as corrosion inhibitors for carbon steel in 2 M HCl found that the ferrocene compounds were more effective inhibitors [1]. This class-level inference supports the selection of DMAMF over benzene-based inhibitors for acidic corrosion protection.

Corrosion inhibition
Class-level
Ferrocene derivatives > benzene analogues
Supports ferrocene-based inhibitor screening
Carbon steel, 2 M HCl; qualitative comparison
Corrosion inhibition Materials science Carbon steel

Optimal Application Scenarios for (Dimethylaminomethyl)ferrocene Based on Quantitative Evidence


Electrochemical Sensor and Biosensor Development

Based on its highest electron-shuttling efficiency among tested ferrocene derivatives and its well-defined redox potential (0.59 V vs. SHE), DMAMF is the preferred redox mediator for electrochemical biosensors requiring maximum signal amplification and precise potential control [1][2].

Synthesis of Planar Chiral Ferrocenyl Ligands for Asymmetric Catalysis

The dimethylaminomethyl group's ability to direct ortho-lithiation enables the high-yield (94%) synthesis of 2-substituted derivatives, making DMAMF an essential precursor for planar chiral ligands used in asymmetric hydrogenation and cross-coupling reactions [1].

Atomic Layer Deposition (ALD) of Iron Oxide Thin Films

DMAMF serves as a volatile and reactive iron precursor for ALD of iron oxide and magnesium-doped iron oxide films, with applications in microelectronics, spintronics, and magnetic storage devices [1].

Corrosion Inhibitor Formulations for Acidic Environments

As a ferrocene derivative, DMAMF exhibits enhanced corrosion inhibition properties on carbon steel in HCl compared to benzene analogues, making it a candidate for industrial pickling and acid cleaning solutions [1].

Application
Selection Property
Validation Focus
Electrochemical sensor studies
Reported electron-shuttling rank
Signal amplification and potential control
Asymmetric catalysis ligand synthesis
Directed ortho-lithiation capability
Regioselective 2-substitution yield
Iron oxide thin film deposition
Volatile organometallic precursor
Film composition and uniformity
Acid corrosion inhibition research
Ferrocene core inhibition property
Inhibition efficiency in HCl media

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